

An In-Depth Technical Guide to LGD-2941: Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

LGD-2941 is a potent and orally active nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic activity in muscle and bone with a favorable safety profile, exhibiting reduced effects on the prostate in preclinical models.[1][2] Developed by Ligand Pharmaceuticals, this compound belongs to the quinolinone class of SARMs and has been investigated for its therapeutic potential in conditions such as muscle wasting and osteoporosis.[1][3] This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis pathway, and available quantitative data for **LGD-2941**, intended to serve as a resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

LGD-2941 is chemically known as 6-((2R,5R)-2-methyl-5-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-4-(trifluoromethyl)quinolin-2(1H)-one.[1] Its chemical structure is characterized by a quinolinone core, a trifluoromethyl group, and a substituted pyrrolidine ring, which are crucial for its selective interaction with the androgen receptor.



Property	Value	Reference
IUPAC Name	6-((2R,5R)-2-methyl-5- ((R)-2,2,2-trifluoro-1- hydroxyethyl)pyrrolidin-1-yl)-4- (trifluoromethyl)quinolin-2(1H)- one	[1]
Chemical Formula	C17H16F6N2O2	
Molecular Weight	394.32 g/mol	_
CAS Number	847235-85-2	_
SMILES	C[C@H]1CCINVALID-LINK C(F) (F)F">C@@HN1c2ccc3cc(C(F)(F)F)c(c(=O)nc3c2)	-

Synthesis Pathway

The synthesis of **LGD-2941**, as described by Martinborough et al. (2007) in the Journal of Medicinal Chemistry, involves a multi-step process.[1] The key steps include the construction of the quinolinone core followed by the introduction of the substituted pyrrolidine side chain.

A crucial step in the synthesis is the palladium-catalyzed coupling of a bromide precursor of the quinolinone with the appropriate pyrrolidine derivative.[1] The stereochemistry of the final compound is established through the use of stereochemically defined starting materials.



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A simplified overview of the key coupling reaction in the synthesis of LGD-2941.



Experimental Protocol: General Synthesis Approach

Detailed experimental procedures are proprietary and require access to the full publication. The following is a generalized protocol based on the published abstract.

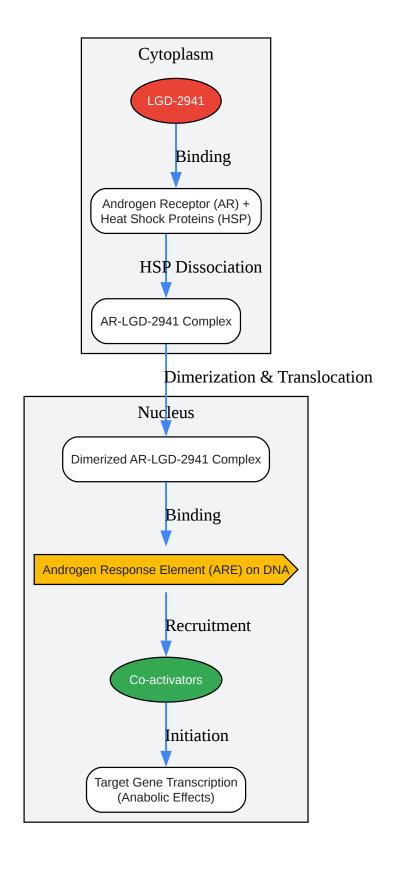
The synthesis commences with the preparation of a suitably functionalized and brominated quinolinone core. Separately, the stereospecific synthesis of the (2R,5R)-2-methyl-5-((R)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine side chain is performed. The key coupling reaction involves a palladium-catalyzed amination (Buchwald-Hartwig amination or similar) between the brominated quinolinone and the pyrrolidine derivative. The reaction is typically carried out in the presence of a palladium catalyst, such as one employing a BINAP ligand, and a base.[1] Following the coupling, purification of the final product, **LGD-2941**, is achieved through standard chromatographic techniques.

Mechanism of Action and Signaling Pathway

LGD-2941 functions as a selective androgen receptor modulator (SARM). It binds to the androgen receptor (AR) with high affinity and selectivity, leading to the tissue-specific modulation of gene expression. In anabolic tissues like muscle and bone, **LGD-2941** acts as an agonist, promoting growth and anabolism. Conversely, in androgenic tissues such as the prostate, it exhibits reduced agonist activity, leading to a favorable anabolic-to-androgenic ratio.

Upon binding to the AR in the cytoplasm, **LGD-2941** induces a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated AR-**LGD-2941** complex then translocates to the nucleus, where it dimerizes and binds to androgen response elements (AREs) on the DNA. This binding event recruits co-activator proteins, initiating the transcription of target genes responsible for the anabolic effects.





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The signaling pathway of **LGD-2941** through the androgen receptor.



Quantitative Data

While extensive quantitative data for **LGD-2941** is not publicly available, preclinical studies in rat models have provided some insights into its activity.

Table 1: In Vivo Anabolic and Androgenic Activity in a Rat Model of Hypogonadism

Compound	Anabolic Activity (Levator Ani Muscle)	Androgenic Activity (Prostate)	Reference
LGD-2941	Excellent	Reduced	[1][2]

Note: Specific dose-response data and ED50 values are not detailed in the available literature.

Table 2: Pharmacokinetic Parameters

Parameter	Value	Species	Reference
Oral Bioavailability	Improved relative to earlier compounds	Rat	[3]

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are not publicly available.

Experimental Protocols Competitive Binding Assay for Androgen Receptor Affinity (General Protocol)

This protocol provides a general framework for determining the binding affinity of a compound like **LGD-2941** to the androgen receptor.

 Preparation of AR: A source of androgen receptor is required, typically from rat prostate cytosol or a recombinant human AR protein.

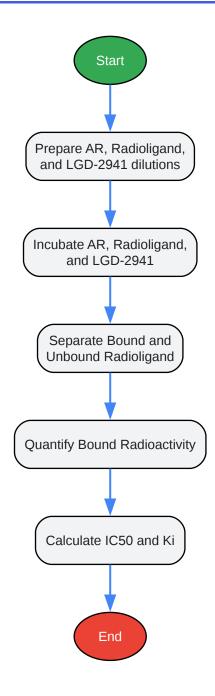






- Radioligand: A high-affinity radiolabeled androgen, such as [3H]-R1881, is used as the competitor.
- Competition Assay: Varying concentrations of the test compound (LGD-2941) are incubated with a fixed concentration of the AR and the radioligand.
- Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.
 Bound and unbound radioligand are then separated, often using methods like filtration or scintillation proximity assay.
- Quantification: The amount of bound radioactivity is measured using a scintillation counter.
- Data Analysis: The data is plotted as the percentage of radioligand binding versus the
 concentration of the test compound. The IC50 (the concentration of the test compound that
 inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition
 constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.





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A generalized workflow for a competitive androgen receptor binding assay.

In Vivo Anabolic and Androgenic Activity Assay in Rats (Hershberger Assay - General Protocol)

This assay is a standard method to assess the anabolic and androgenic properties of a compound.



- Animal Model: Immature, castrated male rats are used to minimize the influence of endogenous androgens.
- Dosing: The animals are divided into groups and treated with the test compound (LGD-2941)
 at various doses, a vehicle control, and a reference androgen (e.g., testosterone propionate)
 over a set period (typically 7-10 days).
- Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.
 - Anabolic indicator: Levator ani muscle.
 - Androgenic indicators: Ventral prostate, seminal vesicles.
- Data Analysis: The weights of the levator ani muscle and the androgenic tissues are compared between the different treatment groups and the control group. This allows for the determination of the dose-dependent anabolic and androgenic effects of the compound.

Conclusion

LGD-2941 is a promising selective androgen receptor modulator with a well-defined chemical structure and a synthetic pathway established in the scientific literature. Its demonstrated anabolic activity in preclinical models, coupled with a reduced impact on the prostate, highlights its potential for further investigation in the treatment of muscle and bone wasting conditions. This technical guide consolidates the available information on **LGD-2941** to aid researchers in their ongoing and future studies of this and similar compounds. Further research to fully elucidate its pharmacokinetic profile and long-term safety is warranted.

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